molecular formula C13H13NO3S B15258231 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

Cat. No.: B15258231
M. Wt: 263.31 g/mol
InChI Key: RQNFUSKNLGLWBM-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a substituted benzaldehyde derivative featuring a 2-methylthiazole moiety linked via a methoxy group at the 3-position of the benzaldehyde core and a methoxy group at the 4-position. This compound is structurally characterized by its dual functionalization: the electron-donating methoxy group at position 4 and the heteroaromatic thiazole ring at position 3, which introduces steric and electronic complexity. It serves as a key intermediate in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules or ligands for metal-organic frameworks .

The synthesis of this compound likely involves nucleophilic substitution between 4-hydroxy-3-methoxybenzaldehyde (prepared via methods analogous to those in ) and a chloromethyl-2-methylthiazole precursor under basic conditions, as seen in analogous reactions for structurally related compounds .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-13-5-10(6-15)3-4-12(13)16-2/h3-6,8H,7H2,1-2H3

InChI Key

RQNFUSKNLGLWBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=CC(=C2)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the thiazole ring and its subsequent attachment to the benzaldehyde core. One common synthetic route involves the following steps:

    Preparation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment to Benzaldehyde: The synthesized thiazole ring is then attached to the benzaldehyde core through an ether linkage. This step typically involves the reaction of the thiazole with a suitable benzaldehyde derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.

    Reduction: 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Key Observations:

Impact of Substituents on Physical Properties: The chloro-substituted analog (C₁₂H₁₀ClNO₃S) exhibits a higher melting point (122–125°C) compared to the phenyl-substituted analog (100–102°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) introduced by the electronegative chlorine atom . The target compound is expected to have intermediate lipophilicity due to the methyl group on the thiazole, balancing steric bulk and electronic effects.

Synthetic Flexibility: The phenyl-substituted analog () is synthesized via nucleophilic substitution between chloromethylthiazole and 4-hydroxybenzaldehyde . Similarly, the target compound can be prepared using 4-hydroxy-3-methoxybenzaldehyde and a chloromethyl-2-methylthiazole precursor.

Biological and Chemical Relevance: Thiazole-containing analogs (e.g., ) are often explored for bioactivity due to the thiazole ring’s role in hydrogen bonding and π-π stacking interactions. The chloro-substituted analog’s higher melting point and stability may make it preferable for solid-phase synthesis or crystallization studies .

Biological Activity

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and possible therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group and a thiazole moiety, which are known to enhance biological activity. Its molecular formula is C12H13N1O3S, with a molecular weight of approximately 253.30 g/mol. The presence of both the methoxy and thiazole groups contributes to its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, thiazole-based compounds have been shown to possess activity against Gram-positive and Gram-negative bacteria, as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These results suggest that this compound may have potential as an antimicrobial agent against various pathogens .

Anti-Alzheimer Activity

Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. In vitro assays have shown that certain thiazole derivatives can effectively inhibit AChE activity, suggesting potential therapeutic applications in cognitive disorders.

CompoundIC50 Value (µM)
Thiazole derivative A2.7
Thiazole derivative B5.0

The inhibition of AChE by these compounds indicates their potential to increase acetylcholine levels in the brain, thereby improving cognitive function .

Anticancer Activity

Preliminary studies have also suggested that thiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to our compound. The results demonstrated that modifications in the thiazole ring significantly influenced the antimicrobial potency.
  • Inhibition of AChE : Another study focused on the synthesis and biological evaluation of thiazole-containing compounds as AChE inhibitors. The findings highlighted that specific substitutions on the benzene ring enhanced inhibitory activity, supporting the design of more effective drugs for Alzheimer’s disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde, and how can reaction conditions be optimized for scale-up?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-methyl-1,3-thiazole derivatives and substituted benzaldehydes. A base (e.g., NaOH) is often used to facilitate ether bond formation between the thiazole and methoxybenzaldehyde moieties . For scale-up, industrial methods employ continuous flow reactors and catalysts (e.g., Pd/C) to enhance yield and purity. Temperature control (60–80°C) and inert atmospheres are critical to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the substitution pattern of the benzaldehyde and thiazole groups. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns.
  • Resolution of Conflicts : Cross-validate with X-ray crystallography (if crystalline) or compare with structurally analogous compounds . Adjust solvent polarity in NMR to resolve overlapping peaks .

Advanced Research Questions

Q. How can researchers address instability issues during storage or handling of this compound?

  • Methodological Answer :

  • Storage : Store under argon at –20°C to prevent oxidation of the aldehyde group. Use amber glass vials to avoid light-induced degradation .
  • Handling : Conduct stability assays (e.g., TGA/DSC) to identify decomposition thresholds. Add stabilizers like BHT (0.1% w/w) for long-term storage .

Q. What strategies are recommended for analyzing contradictory biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent dosing protocols (e.g., IC50 calculations with triplicate runs) .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods to rule out false positives .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-methoxybenzamide derivatives) to identify structure-activity trends .

Q. How can computational methods predict the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Model electron density to predict sites for electrophilic/nucleophilic attacks (e.g., aldehyde group reactivity) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory studies). Validate with MM-GBSA binding free energy calculations .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands to optimize Buchwald-Hartwig couplings .
  • Solvent Optimization : Use DMF or toluene with microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .
  • Byproduct Analysis : Employ LC-MS to identify undesired adducts (e.g., homocoupling products) and adjust stoichiometry .

Q. What are best practices for evaluating the compound’s biological activity in drug discovery pipelines?

  • Methodological Answer :

  • In Vitro Screening : Prioritize targets like kinases (e.g., EGFR) using fluorescence polarization assays. Include positive controls (e.g., gefitinib) for benchmarking .
  • In Vivo Models : Use xenograft mice for anticancer studies, administering the compound at 10–50 mg/kg via oral gavage. Monitor pharmacokinetics (Cmax, AUC) .
  • Toxicity Profiling : Perform Ames tests for mutagenicity and hERG binding assays for cardiac safety .

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